Cas no 313528-90-4 (N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide)

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a naphthalene moiety via a carboxamide bridge. Its structural design confers notable stability and potential for diverse applications in medicinal chemistry and material science. The methoxy group enhances solubility and electronic properties, while the benzothiazole and naphthalene units contribute to π-conjugation, making it suitable for optoelectronic studies. This compound may serve as a key intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting specific enzymatic pathways. Its well-defined synthesis route and purity ensure reproducibility for rigorous experimental use.
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide structure
313528-90-4 structure
Product Name:N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
CAS No:313528-90-4
MF:C19H14N2O2S
MW:334.391663074493
CID:3936313
PubChem ID:746891
Update Time:2025-05-19

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarboxamide, N-(6-methoxy-2-benzothiazolyl)-
    • N-(6-methoxybenzo[d]thiazol-2-yl)-1-naphthamide
    • N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
    • SCHEMBL4918858
    • 313528-90-4
    • Oprea1_735867
    • STK019725
    • AKOS002229856
    • F0012-0270
    • Inchi: 1S/C19H14N2O2S/c1-23-13-9-10-16-17(11-13)24-19(20-16)21-18(22)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21,22)
    • InChI Key: JTUCULVCTOTFFY-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC3=CC=C(OC)C=C3S2)=O)=C2C(C=CC=C2)=CC=C1

Computed Properties

  • Exact Mass: 334.07759887Da
  • Monoisotopic Mass: 334.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 79.5Ų

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0012-0270-2μmol
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0012-0270-5μmol
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0012-0270-10μmol
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0012-0270-20μmol
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0012-0270-1mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0012-0270-2mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0012-0270-3mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0012-0270-4mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0012-0270-5mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0012-0270-10mg
N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
313528-90-4 90%+
10mg
$79.0 2023-05-17

Additional information on N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Introduction to N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide and Its Significance in Modern Chemical Biology

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, with the CAS number 313528-90-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The benzothiazole and naphthalene moieties present in its framework suggest a rich chemical diversity that can be exploited for various biological interactions.

The benzothiazole ring system is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating a wide array of biological pathways. Its presence in N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide likely contributes to the compound's ability to interact with biological targets, thereby influencing cellular processes. Specifically, the methoxy substituent on the benzothiazole ring may enhance solubility and metabolic stability, making the compound more amenable to pharmaceutical development.

The naphthalene moiety, on the other hand, introduces additional aromaticity to the molecule. Naphthalene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two heterocyclic systems in N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide creates a unique scaffold that may exhibit novel pharmacological effects.

In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate both benzothiazole and naphthalene units. Several studies have highlighted the importance of such hybrid structures in drug discovery. For instance, derivatives of benzothiazole have been investigated for their anti-inflammatory and analgesic properties, while naphthalene-based compounds have shown promise in the treatment of various cancers. The carboxamide functional group at the end of the molecule further suggests potential for interaction with biological targets through hydrogen bonding and ionic interactions.

The synthesis and characterization of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide have been subjects of considerable research effort. Advanced synthetic methodologies have been employed to construct this complex molecule efficiently. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been utilized to achieve high yields and purity. The structural elucidation of this compound has been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

The pharmacological evaluation of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has revealed several promising activities. In vitro studies have indicated that this compound may exhibit inhibitory effects on various enzymes and receptors relevant to human health. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression. Additionally, preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific signaling molecules.

The potential therapeutic applications of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide are vast and varied. Given its structural features and observed biological activities, this compound may find utility in the treatment of chronic inflammatory diseases, cancer, and other disorders characterized by dysregulated cellular signaling. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological profile.

In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide (CAS number 313528-90-4) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic strategies.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd